Cas no 5329-89-5 (1-(9,10-dihydrophenanthren-2-yl)ethanone)

1-(9,10-Dihydrophenanthren-2-yl)ethanone is a specialized organic compound featuring a dihydrophenanthrene core substituted with an acetyl group at the 2-position. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, or advanced materials. The dihydrophenanthrene scaffold offers a partially hydrogenated aromatic system, balancing stability with functionalization opportunities. The ketone moiety enhances versatility for further derivatization, including nucleophilic additions or reductions. Its well-defined molecular architecture makes it valuable for research in structure-activity relationship studies or as a building block for complex polycyclic systems. The compound is typically characterized by high purity and consistent performance in synthetic applications.
1-(9,10-dihydrophenanthren-2-yl)ethanone structure
5329-89-5 structure
商品名:1-(9,10-dihydrophenanthren-2-yl)ethanone
CAS番号:5329-89-5
MF:C16H14O
メガワット:222.28176
MDL:MFCD00100071
CID:1581731
PubChem ID:220209

1-(9,10-dihydrophenanthren-2-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(9,10-dihydrophenanthren-2-yl)ethanone
    • AC1Q5EMB
    • 1-(9,10-Dihydro-[2]phenanthryl)-aethanon
    • 2-Acetyl-9,10-dihydro-phenanthren
    • AG-J-72645
    • AC1L58F7
    • NSC2612
    • SureCN8941746
    • 1-(9,10-dihydro-[2]phenanthryl)-ethanone
    • 2-acetyl-9,10-dihydrophenanthrene
    • KST-1B5819
    • CTK4J7505
    • 2-Acetyl-9,10-dihydrophenanthren
    • AC1Q5EMB; 1-(9,10-Dihydro-[2]phenanthryl)-aethanon; 2-Acetyl-9,10-dihydro-phenanthren; AG-J-72645; AC1L58F7; NSC2612; SureCN8941746; 1-(9,10-dihydro-[2]phenanthryl)-ethanone; 2-acetyl-9,10-dihydrophenanthrene; KST-1B5819; CTK4J7505; 2-Acetyl-9,10-dihydrophenanthrene; 2-Acetyl-9,10-dihydrophenanthren;
    • JLABAJAYOGFVQR-UHFFFAOYSA-N
    • 9,10-DIHYDRO-2-PHENANTHRYL METHYLKETONE
    • 1-(9,10-DIHYDRO-2-PHENANTHRENYL)ETHANONE
    • Q63409085
    • DTXSID00277497
    • 1-(9,10-dihydrophenanthren-2-yl)ethan-1-one
    • NSC-2612
    • 9,10-DIHYDRO-2-PHENANTHRYL METHYL KETONE
    • AKOS024329967
    • DB-215685
    • 5329-89-5
    • SCHEMBL8941746
    • MDL: MFCD00100071
    • インチ: InChI=1S/C16H14O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3
    • InChIKey: JLABAJAYOGFVQR-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2

計算された属性

  • せいみつぶんしりょう: 222.10452
  • どういたいしつりょう: 222.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.124
  • ふってん: 392.1°C at 760 mmHg
  • フラッシュポイント: 173.2°C
  • 屈折率: 1.609
  • PSA: 17.07
  • LogP: 3.65480

1-(9,10-dihydrophenanthren-2-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621217-1g
1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one
5329-89-5 98%
1g
¥4449.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1621217-5g
1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one
5329-89-5 98%
5g
¥10592.00 2024-05-10
Crysdot LLC
CD00003578-5g
1-(9,10-Dihydrophenanthren-2-yl)ethanone
5329-89-5 97%
5g
$842 2024-07-19
eNovation Chemicals LLC
Y1106650-5g
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one
5329-89-5 95%
5g
$1800 2024-07-23
Crysdot LLC
CD00003578-1g
1-(9,10-Dihydrophenanthren-2-yl)ethanone
5329-89-5 97%
1g
$327 2024-07-19
eNovation Chemicals LLC
Y1106650-5g
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one
5329-89-5 95%
5g
$1300 2025-02-28
eNovation Chemicals LLC
Y1106650-5g
1-(9,10-dihydrophenanthren-2-yl)ethan-1-one
5329-89-5 95%
5g
$1300 2025-02-25

1-(9,10-dihydrophenanthren-2-yl)ethanone 関連文献

1-(9,10-dihydrophenanthren-2-yl)ethanoneに関する追加情報

Recent Advances in the Study of 1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5): A Comprehensive Research Brief

1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5) is a synthetic organic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dihydrophenanthrene core and acetyl functional group, has shown promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, making it a subject of intense scientific inquiry.

The primary focus of current research on 1-(9,10-dihydrophenanthren-2-yl)ethanone revolves around its potential as an anti-inflammatory and anticancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in the regulation of inflammatory responses. The study utilized in vitro models of human macrophages and in vivo murine models to validate these findings, suggesting its potential for treating chronic inflammatory diseases.

In addition to its anti-inflammatory properties, 1-(9,10-dihydrophenanthren-2-yl)ethanone has also been investigated for its role in cancer therapy. A recent preprint article (2024) highlighted its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by modulating the PI3K/AKT/mTOR pathway. The study employed high-throughput screening and molecular docking simulations to identify the compound's binding affinity for key oncogenic targets, providing a mechanistic basis for its anticancer effects.

The synthetic accessibility of 1-(9,10-dihydrophenanthren-2-yl)ethanone has also been a topic of interest. A 2023 paper in Organic Letters described a novel, scalable synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound compared to traditional methods. This advancement is expected to facilitate further pharmacological and toxicological studies, accelerating its potential transition to clinical trials.

Despite these promising findings, challenges remain in the development of 1-(9,10-dihydrophenanthren-2-yl)ethanone as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to enhance its pharmacokinetic profile.

In conclusion, 1-(9,10-dihydrophenanthren-2-yl)ethanone (CAS: 5329-89-5) represents a compelling candidate for further investigation in the fields of inflammation and oncology. Its multifaceted biological activities, coupled with recent advancements in synthetic chemistry, underscore its potential as a lead compound for drug development. Continued research efforts will be essential to fully elucidate its therapeutic potential and overcome existing limitations.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD